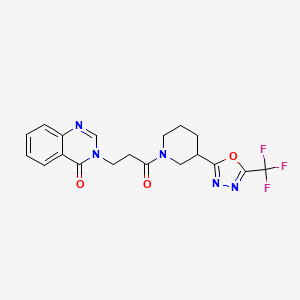
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound notable for its multi-functional pharmacological properties. It features a quinazolinone core, commonly associated with a wide range of biological activities, and a trifluoromethyl group, which enhances its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the construction of the quinazolin-4(3H)-one core. This process often involves cyclization reactions starting from anthranilic acid derivatives. The synthesis of 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one can be summarized as follows:
Formation of Quinazolinone Core: : Cyclization of an anthranilic acid derivative with a suitable nitrile.
Introduction of Piperidine: : Substitution reactions incorporating a 3-(piperidin-1-yl)propyl moiety.
Addition of Trifluoromethyl Group: : Formation of the trifluoromethyl-substituted oxadiazole ring, typically involving cyclization of hydrazides with trifluoroacetic acid derivatives.
Industrial Production Methods
Industrially, this compound can be synthesized via batch or continuous processes. Optimization strategies involve improving yield and selectivity through precise control of reaction conditions, including temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one undergoes:
Oxidation and Reduction Reactions: : Both reversible and irreversible processes.
Substitution Reactions: : Primarily nucleophilic substitution on the quinazolinone core and oxadiazole ring.
Cyclization Reactions: : Formation of additional rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, dichromates.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Transition metals like palladium and platinum in hydrogenation reactions.
Major Products
Oxidation Products: : Oxidized quinazolinone derivatives.
Reduction Products: : Reduced forms of the quinazolinone and oxadiazole rings.
Substitution Products: : Varied derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a model for studying the synthesis of multi-functionalized heterocycles and complex organic synthesis pathways.
Biology
Biologically, it has been explored for its antimicrobial, antifungal, and antiviral properties, showing promise in the inhibition of various pathogens.
Medicine
In medicine, research has indicated potential uses as an anti-inflammatory, anti-cancer, and neuroprotective agent. Its unique structure allows it to interact with a range of biological targets, making it a candidate for drug development.
Industry
Industrially, it is utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.
Mechanism of Action
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one exerts its effects through multiple mechanisms:
Molecular Targets: : It primarily targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and neural protection.
Pathways Involved: : It modulates pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and neurotransmitter release in neural tissues.
Comparison with Similar Compounds
Unique Aspects
Compared to other quinazolinone derivatives and oxadiazole-containing compounds, 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one stands out due to the presence of both the trifluoromethyl group and the oxadiazole ring, which enhance its stability and biological activity.
List of Similar Compounds
Quinazolin-4(3H)-one: : Basic structure without additional substituents.
5-(trifluoromethyl)-1,3,4-oxadiazole: : Parent compound of the oxadiazole group.
Piperidine Derivatives: : Compounds with varied substituents on the piperidine ring, influencing biological activity.
Properties
IUPAC Name |
3-[3-oxo-3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3/c20-19(21,22)18-25-24-16(30-18)12-4-3-8-26(10-12)15(28)7-9-27-11-23-14-6-2-1-5-13(14)17(27)29/h1-2,5-6,11-12H,3-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWZMOEBOTBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2397423.png)
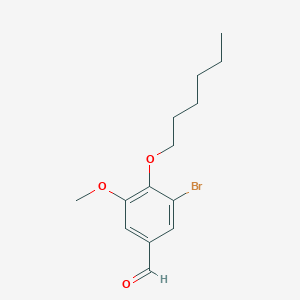
![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)
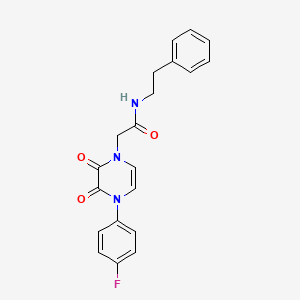
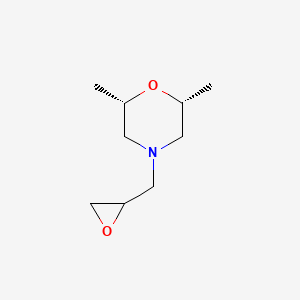
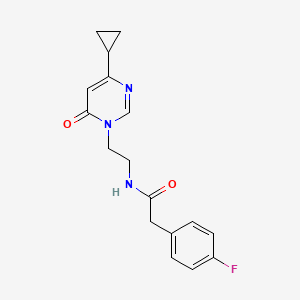
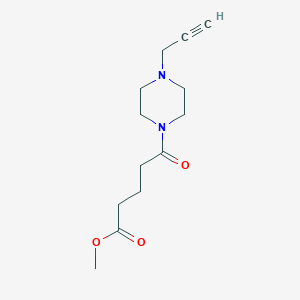
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)
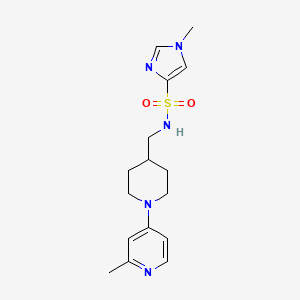
![N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2397438.png)
![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)
